molecular formula C18H16FNO6S B2796434 methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327178-53-9

methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate

Cat. No.: B2796434
CAS No.: 1327178-53-9
M. Wt: 393.39
InChI Key: DLJOTGRCGBIWNT-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C18H16FNO6S and its molecular weight is 393.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Enzyme Inhibitory Potential

  • The research by Abbasi et al. (2019) focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties, demonstrating significant α-glucosidase inhibitory activity and moderate acetylcholinesterase (AChE) inhibition. This study highlights the potential therapeutic applications of these compounds in treating diseases related to enzyme dysregulation, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Antibacterial and Anti-inflammatory Properties

  • Another study conducted by Abbasi et al. (2017) synthesized sulfonamides bearing the 1,4-benzodioxin ring, showing promising antibacterial potential and lipoxygenase inhibition. These findings suggest the potential use of these compounds as therapeutic agents for bacterial infections and inflammatory conditions (Abbasi et al., 2017).

Structural Analysis and Applications

  • Wang et al. (2012) discussed the synthesis and crystal structure of a related compound, providing insights into the molecular configuration that could aid in the design of molecules with specific biological activities (Wang et al., 2012).

Bioactive Compound Synthesis

  • The synthesis of various bioactive compounds, such as antimicrobial agents and enzyme inhibitors, using related chemical frameworks has been explored, indicating the versatility of these compounds in drug development and the potential for discovering new therapeutic agents (Abbasi et al., 2020).

Properties

IUPAC Name

methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-fluorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-24-18(21)17(27(22,23)14-5-2-12(19)3-6-14)11-20-13-4-7-15-16(10-13)26-9-8-25-15/h2-7,10-11,20H,8-9H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJOTGRCGBIWNT-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC2=C(C=C1)OCCO2)/S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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